1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is a complex organic compound that features a unique combination of benzodioxin, pyrrolidine, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one typically involves multi-step organic reactions. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin ring, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the thiazole ring through a condensation reaction with appropriate thioamide precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxin and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction can produce dihydrothiazoles.
Scientific Research Applications
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxin moiety is known to interact with adrenergic receptors, while the thiazole ring can modulate enzyme activity. These interactions lead to various biological effects, such as inhibition of bacterial biofilm formation and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: A simpler analog that lacks the pyrrolidine and thiazole rings.
Pyrrolidine derivatives: Compounds that contain the pyrrolidine ring but differ in other structural aspects.
Thiazole derivatives: Molecules that feature the thiazole ring but have different substituents.
Uniqueness
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one is unique due to its combination of three distinct moieties, which confer a range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(7-6-13-11-24-12-19-13)20-8-2-4-15(20)14-3-1-5-16-18(14)23-10-9-22-16/h1,3,5,11-12,15H,2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWXSFJZOVHQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CSC=N2)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.